

BI-4732: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: BI-4732
Cat. No.: B12365538

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Introduction

BI-4732 is a potent, reversible, and ATP-competitive fourth-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] It demonstrates high efficacy against EGFR-activating mutations (such as E19del and L858R) and resistance mutations including T790M and C797S, while sparing wild-type EGFR.[2][3][4] Notably, **BI-4732** is capable of penetrating the blood-brain barrier, making it a valuable tool for studying non-small cell lung cancer (NSCLC) with brain metastases.[1][5] These application notes provide detailed protocols for the preparation and use of **BI-4732** in a cell culture setting.

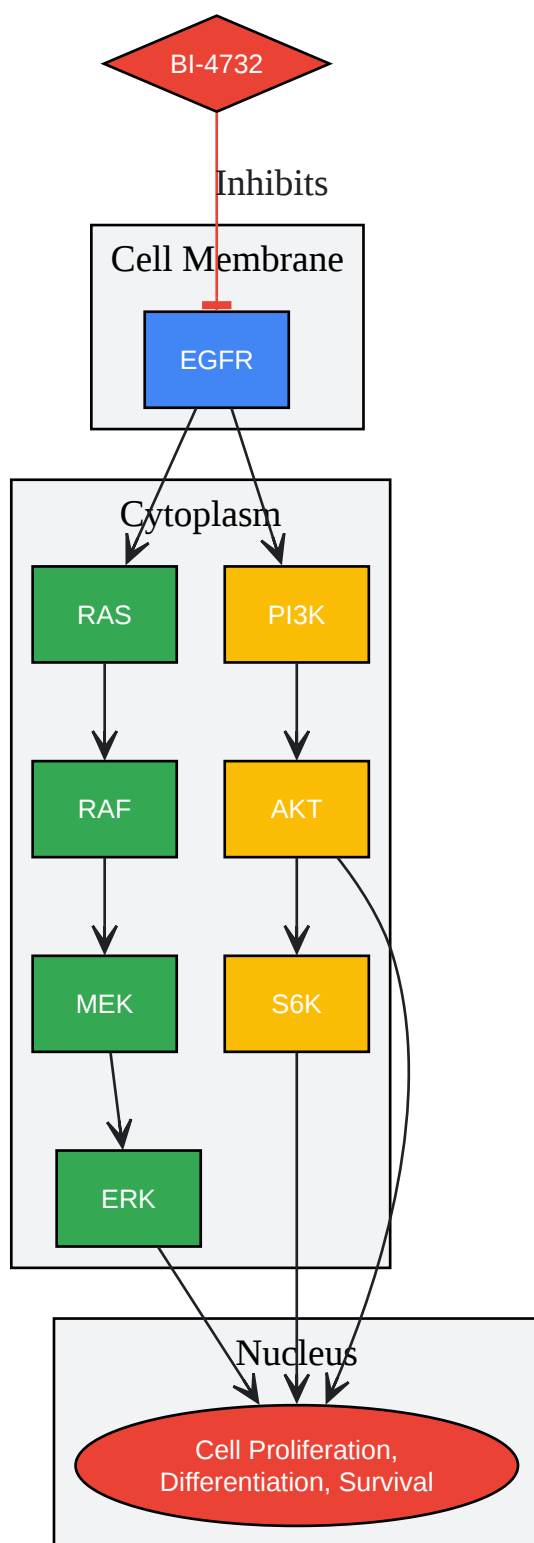
Chemical Properties and Storage

A summary of the key chemical properties of **BI-4732** is provided in the table below.

Property	Value	Reference
Molecular Weight	592.69 g/mol	[6]
Formula	C ₃₂ H ₃₆ N ₁₀ O ₂	[7]
Appearance	Solid	[7]
Purity	>98% (HPLC)	[7]
Storage (Powder)	-20°C for 3 years	[6]
Storage (in Solvent)	-80°C for 1 year	[6]

Mechanism of Action

BI-4732 functions as a tyrosine kinase inhibitor (TKI) by competitively binding to the ATP-binding site of the EGFR kinase domain.[1][2] This inhibition prevents the autophosphorylation and activation of EGFR, even in the presence of mutations that confer resistance to earlier-generation TKIs.[2][4] Downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, are subsequently inhibited, leading to reduced cell proliferation and tumor growth.[1][3][4]



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EGFR Signaling Pathway Inhibition by **BI-4732**

Experimental Protocols

Reagent Preparation

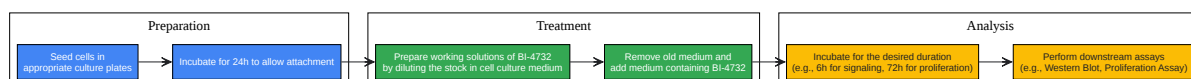
1. BI-4732 Stock Solution (10 mM):

- Solvent: Dimethyl sulfoxide (DMSO).[6][7]
- Procedure:
 - Bring the vial of **BI-4732** powder and DMSO to room temperature.
 - Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution from 5 mg of **BI-4732** (MW: 592.69 g/mol), you would add 843.6 μ L of DMSO.
 - Add the calculated volume of DMSO to the vial of **BI-4732**.
 - To aid dissolution, sonication is recommended.[6]
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C .[6]

Note on Sterilization: If preparing the stock solution in DMSO, sterilization is generally not necessary as DMSO has sterilizing properties. For aqueous solutions, filtration through a 0.22 μm filter is recommended.[6]

Cell Culture Treatment

The following is a general workflow for treating cells with **BI-4732**.



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